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molecular formula C4H7NO3 B3052104 N-Formyl-N-methylglycine CAS No. 38456-66-5

N-Formyl-N-methylglycine

Cat. No. B3052104
M. Wt: 117.1 g/mol
InChI Key: CGENPBMSAIVDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05684161

Procedure details

The same procedure as in Example 1 was carried out using 15.64 g (0.134 mole) of N-formylsarcosine, 49.00 g (0.499 mole) of ethyl propiolate, and 107 ml of acetic anhydride to obtain 18.08 g (yield 88.4%) of the title compound.
Quantity
15.64 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
107 mL
Type
solvent
Reaction Step Three
Yield
88.4%

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]([CH2:5][C:6](O)=O)C)=O.[C:9]([O:13][CH2:14][CH3:15])(=[O:12])[C:10]#[CH:11]>C(OC(=O)C)(=O)C>[CH3:1][N:3]1[CH:5]=[CH:6][C:10]([C:9]([O:13][CH2:14][CH3:15])=[O:12])=[CH:11]1

Inputs

Step One
Name
Quantity
15.64 g
Type
reactant
Smiles
C(=O)N(C)CC(=O)O
Step Two
Name
Quantity
49 g
Type
reactant
Smiles
C(C#C)(=O)OCC
Step Three
Name
Quantity
107 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C=C(C=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 18.08 g
YIELD: PERCENTYIELD 88.4%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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